V600Ebraf-IN-1 is classified as a small molecule inhibitor targeting the BRAF V600E mutation. Its development stems from the need for targeted therapies in oncology that can effectively block the aberrant signaling caused by this mutation. The compound's structure and mechanism are designed to specifically interact with the mutated protein, inhibiting its activity and thereby reducing tumor growth.
The synthesis typically includes:
The molecular structure of V600Ebraf-IN-1 is characterized by its ability to fit into the ATP-binding site of the BRAF enzyme. Key features include:
Data from crystallographic studies reveal that V600Ebraf-IN-1 forms hydrogen bonds and hydrophobic interactions with residues surrounding the active site of the mutant protein, thus stabilizing its binding.
The primary chemical reactions involved in synthesizing V600Ebraf-IN-1 include:
Each step is optimized for yield and purity, with analytical techniques such as high-performance liquid chromatography (HPLC) employed to monitor progress.
V600Ebraf-IN-1 exerts its effects by competitively inhibiting the ATP-binding site of the BRAF V600E mutant protein. This inhibition disrupts downstream signaling pathways, particularly those leading to cell proliferation and survival.
Key points regarding its mechanism include:
Data from preclinical studies indicate significant reductions in tumor growth in models expressing BRAF V600E when treated with V600Ebraf-IN-1.
The physical properties of V600Ebraf-IN-1 include:
Chemical properties include:
V600Ebraf-IN-1 has significant applications in cancer research and therapy:
The BRAF V600E mutation results from a thymine-to-adenine transversion at nucleotide 1799, substituting valine with glutamic acid at residue 600 within the activation segment. This substitution fundamentally alters the protein's conformational equilibrium. Molecular dynamics simulations reveal that wild-type BRAF maintains autoinhibition through hydrophobic interactions between the activation loop (residues 593–623) and the P-loop (residues 462–469). In contrast, the V600E mutation introduces steric repulsion and electrostatic destabilization, disrupting these autoinhibitory contacts [2] [8].
The glutamic acid residue at position 600 forms a constitutive salt bridge with Lys507 in the αC-helix, stabilizing the αC-helix in an "IN" orientation (active conformation). This salt bridge mimics the phospho-threonine-mediated stabilization observed in activated wild-type BRAF, rendering the mutant kinase independent of upstream RAS signaling [6] [8]. The DFG motif (Asp594-Phe595-Gly596) adopts a rigid "IN" configuration, facilitating ATP binding and catalytic activity. Comparative structural analyses demonstrate a 40% reduction in activation loop flexibility in BRAF V600E compared to wild-type, enhancing substrate accessibility for MEK phosphorylation [2] [6].
Table 1: Structural Parameters of Wild-Type vs. BRAF V600E
Parameter | Wild-Type BRAF | BRAF V600E |
---|---|---|
αC-helix position | Dynamic OUT/IN | Stabilized IN |
DFG conformation | Flexible OUT/IN | Fixed IN |
Activation loop dynamics | High flexibility | Reduced flexibility |
Key stabilizing bond | None (auto-inhibited) | Glu600-Lys507 salt bridge |
V600Ebraf-IN-1 exploits these structural alterations through complementary interactions:
Thermodynamic studies demonstrate that V600Ebraf-IN-1 binding reduces the conformational entropy of the activation loop by 3.2 kcal/mol, effectively freezing the kinase in an inactive state despite the oncogenic mutation [2].
RAF kinases signal as obligate dimers (homo- or heterodimers) in physiological contexts, but BRAF V600E can initially signal as a hyperactive monomer. Resistance mechanisms frequently involve dimerization through BRAF splice variants (e.g., p61BRAFV600E) or RAS-mediated wild-type RAF dimerization. V600Ebraf-IN-1 uniquely modulates dimerization through allosteric effects on the αC-helix and DFG motif [3] [7].
Unlike type I½ inhibitors (vemurafenib, dabrafenib) that stabilize the αC-helix-OUT/DFG-IN (CODI) conformation and exhibit negative binding cooperativity in dimers, V600Ebraf-IN-1 induces an intermediate αC-helix orientation. Molecular dynamics simulations show that binding restricts αC-helix mobility to a 15° arc (vs. 45° in unbound state), preventing the helical rotation required for dimer-competent conformations [7] [8]. This is achieved through:
Table 2: Allosteric Effects on RAF Dimerization by Inhibitor Classes
Inhibitor Class | αC-helix/DFG Conformation | Dimer Promotion | V600Ebraf-IN-1 Effect |
---|---|---|---|
Type I½ (Vemurafenib) | αC-OUT/DFG-IN (CODI) | High | 0% inhibition |
Type II (Sorafenib) | αC-IN/DFG-OUT (CIDO) | Moderate | 0% inhibition |
Dimer-selective (PHI1) | αC-INTERMEDIATE/DFG-IN | Low | 78% inhibition |
V600Ebraf-IN-1 | αC-INTERMEDIATE/DFG-DISPLACED | None | 95% inhibition |
Cellular studies using Förster resonance energy transfer (FRET) demonstrate that V600Ebraf-IN-1 reduces BRAF-CRAF heterodimerization by 90% at 100nM in SKMEL-239 cells expressing p61BRAFV600E dimers. This contrasts with LY3009120 (dimer-inhibiting pan-RAF inhibitor), which achieves only 60% reduction at equivalent concentrations due to its αC-IN conformation that permits dimer assembly while inhibiting catalysis [3] [7].
Kinase inhibition profiles reveal that V600Ebraf-IN-1 exhibits differential potency across BRAF conformational states. In vitro kinase assays using recombinant proteins show:
This 2.7-fold selectivity window for monomers over dimers contrasts with first-generation inhibitors like vemurafenib, which show >100-fold reduced potency against dimers. The relatively modest differential enables effective targeting of both monomer-driven initial tumor growth and dimer-mediated resistance [3].
Table 3: Cellular Selectivity Profiling in Isogenic Systems
Cell Model | BRAF Conformation | V600Ebraf-IN-1 IC50 (nM) | Vemurafenib IC50 (nM) |
---|---|---|---|
A375 melanoma | Monomeric V600E | 9.1 ± 1.3 | 32 ± 4.5 |
SKMEL-239 parental | Monomeric V600E | 11.2 ± 2.1 | 45 ± 6.2 |
SKMEL-239 C4 (p61 splice) | Constitutive dimer | 28.7 ± 3.8 | >1,000 |
HT-29 colorectal | Heterodimer with CRAF | 35.9 ± 4.2 | >1,000 |
Mechanistically, this balanced inhibition arises from:
Kinome-wide profiling (444 kinases) at 100nM concentration confirms exceptional selectivity, with >90% inhibition only observed for BRAF V600E (monomer and dimer), wild-type BRAF, and CRAF. Off-target inhibition of MLK1 (45%) and TYK2 (32%) occurs only at concentrations >500nM, indicating a >50-fold therapeutic window for MAPK pathway inhibition [1] [3].
CAS No.: 32986-79-1
CAS No.: 546-42-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6